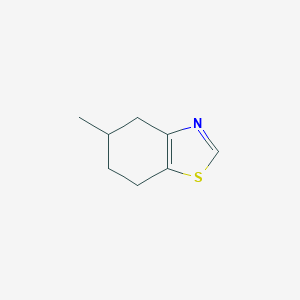
2-(Methoxymethyl)thiirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methoxymethyl)thiirane is a sulfur-containing organic compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a cyclic molecule that contains a thiirane ring, which is a three-membered ring that consists of two carbon atoms and one sulfur atom. The compound is also known as 1,3-dioxepane-2-thione or MMT, and it has a molecular formula of C5H8O2S.
Mécanisme D'action
The mechanism of action of 2-(Methoxymethyl)thiirane is not well understood. However, it is believed to act as a nucleophile due to the presence of the sulfur atom in the thiirane ring. The compound can also undergo ring-opening reactions, which make it a useful building block for the synthesis of other organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-(Methoxymethyl)thiirane. However, studies have shown that the compound has low toxicity and does not cause significant adverse effects in laboratory animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Methoxymethyl)thiirane in laboratory experiments is its ability to undergo ring-opening reactions, which make it a useful building block for the synthesis of other organic compounds. The compound is also relatively easy to synthesize and has low toxicity. However, one limitation of using the compound is its low yield, which can make it challenging to obtain large quantities of the compound for experiments.
Orientations Futures
There are several future directions for research involving 2-(Methoxymethyl)thiirane. One area of interest is the development of new synthetic methods for the compound that can increase the yield of the synthesis process. Another direction is the exploration of the compound's potential applications in the synthesis of biologically active molecules. Additionally, further research is needed to understand the mechanism of action of the compound and its potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2-(Methoxymethyl)thiirane can be achieved through various methods, including the reaction of 2-chloro-1,3-dioxane with potassium sulfide in the presence of a phase-transfer catalyst. Another method involves the reaction of 2-chloro-1,3-dioxane with sodium sulfide in the presence of a crown ether. The yield of the synthesis method is typically around 50-60%.
Applications De Recherche Scientifique
2-(Methoxymethyl)thiirane has been found to have various applications in scientific research. It has been used as a building block for the synthesis of other organic compounds, including chiral ligands and catalysts. The compound has also been used as a precursor for the synthesis of biologically active molecules, such as antitumor and antiviral agents.
Propriétés
Numéro CAS |
19858-14-1 |
|---|---|
Nom du produit |
2-(Methoxymethyl)thiirane |
Formule moléculaire |
C4H8OS |
Poids moléculaire |
104.17 g/mol |
Nom IUPAC |
2-(methoxymethyl)thiirane |
InChI |
InChI=1S/C4H8OS/c1-5-2-4-3-6-4/h4H,2-3H2,1H3 |
Clé InChI |
SVUNGRWSYPGFNP-UHFFFAOYSA-N |
SMILES |
COCC1CS1 |
SMILES canonique |
COCC1CS1 |
Autres numéros CAS |
19858-14-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



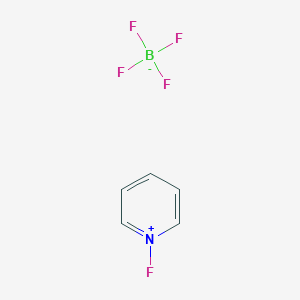

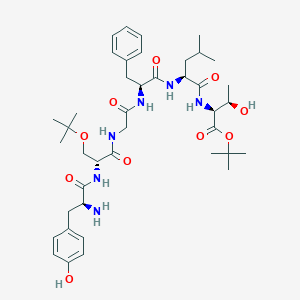
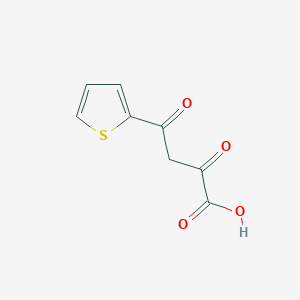
![Methyl (2S)-5-[(Z)-cyano-[(5S)-5-methoxycarbonylpyrrolidin-2-ylidene]methyl]-3,4-dihydro-2H-pyrrole-2-carboxylate](/img/structure/B11461.png)
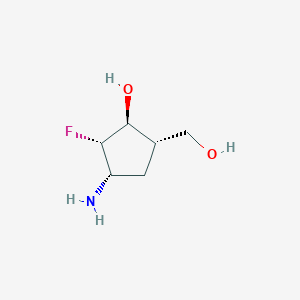
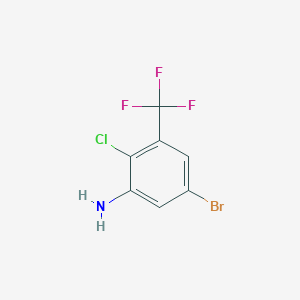
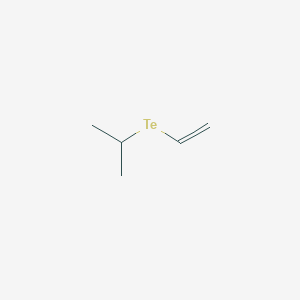
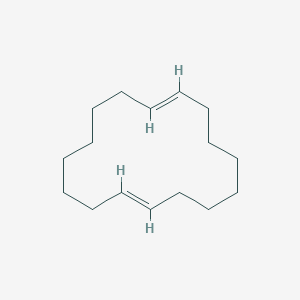
![3,4-Dihydroxy-2-[[5-hydroxy-5-methyl-2-(6-methylhept-5-en-2-yl)cyclopent-2-en-1-yl]methyl]cyclohex-2-en-1-one](/img/structure/B11469.png)
![(4Z)-1,1,1-trifluoro-4-phenyl-4-[(Z)-[4,4,4-trifluoro-3-hydroxy-1-phenyl-3-(trifluoromethyl)butylidene]hydrazinylidene]-2-(trifluoromethyl)butan-2-ol](/img/structure/B11470.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)

